molecular formula C9H11N3O3 B1425441 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid CAS No. 933759-51-4

6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid

Cat. No. B1425441
M. Wt: 209.2 g/mol
InChI Key: FIOMMYGNTCJCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.2 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid consists of a pyrimidine ring attached to a morpholine ring and a carboxylic acid group .

Scientific Research Applications

Hydrogen-Bonded Sheet Structures

Research has shown that compounds related to 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid exhibit significant electronic polarization, affecting their molecular structures and hydrogen-bonded sheet constructions. This polarization and planarity of pyrimidine rings lead to diverse sheet structures, which have potential implications in materials science and molecular engineering (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008).

Inhibitors of PI3K-AKT-mTOR Pathway

Morpholines with a pyrimidine moiety, similar to 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid, have been identified as privileged pharmacophores for inhibiting the PI3K and PIKKs pathways. This is significant in the context of cancer research and therapeutic development, as these pathways are crucial in cell growth and survival (Hobbs et al., 2019).

Synthesis of Anti-inflammatory and Antimicrobial Compounds

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, similar in structure to 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid, have shown potential in inhibiting tumor necrosis factor alpha and nitric oxide. These compounds have applications in developing anti-inflammatory and antimicrobial agents (Lei, Wang, Xiong, & Lan, 2017).

Development of Heterocyclic Compounds

The compound is used in the synthesis of various heterocyclic compounds like pyrido[3,4-d]pyrimidines, which have diverse biological activities. This kind of research is fundamental in medicinal chemistry for the development of new drugs and therapeutic agents (Kuznetsov, Nam, & Chapyshev, 2007).

Synthesis of Novel Pyrimidine Derivatives

The structural properties of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid are utilized in the synthesis of novel pyrimidine derivatives. These derivatives are important in the discovery and development of new pharmaceuticals due to their various biological activities (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

properties

IUPAC Name

6-morpholin-4-ylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-9(14)7-5-8(11-6-10-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOMMYGNTCJCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LM Toledo-Sherman, ME Prime, L Mrzljak… - Journal of medicinal …, 2015 - ACS Publications
We report on the development of a series of pyrimidine carboxylic acids that are potent and selective inhibitors of kynurenine monooxygenase and competitive for kynurenine. We …
Number of citations: 67 pubs.acs.org

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